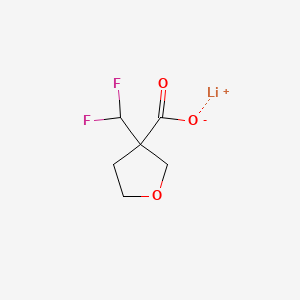

Lithium(1+)3-(difluoromethyl)oxolane-3-carboxylate

Description

Structural and Electrochemical Advantages of Fluorinated Cyclic Ethers

Fluorinated cyclic ethers, such as the oxolane derivative in lithium(1+)3-(difluoromethyl)oxolane-3-carboxylate, exhibit enhanced oxidation stability compared to conventional linear ethers. The electron-withdrawing nature of fluorine atoms raises the highest occupied molecular orbital (HOMO) energy level, enabling these solvents to resist decomposition at voltages exceeding 4.5 V vs. Li+/Li. For instance, 2,2-dimethoxy-4-(trifluoromethyl)-1,3-dioxolane (DTDL), a structurally analogous fluorinated ether, demonstrates stable operation up to 5.5 V, which is critical for compatibility with high-voltage cathodes like LiNi0.8Co0.1Mn0.1O2.

The cyclic ether framework further contributes to controlled lithium-ion solvation . Unlike linear ethers, which form loose solvation shells, the rigid oxolane ring in this compound reduces solvent-Li+ coordination, promoting anion participation in the solvation structure. This mechanism lowers the desolvation energy barrier at the anode interface, facilitating faster ion transport.

| Property | Fluorinated Cyclic Ether | Conventional Carbonate |

|---|---|---|

| Oxidation Stability (V) | 5.5 | 4.3 |

| Li+ Transference Number | 0.75 | 0.40 |

| Ionic Conductivity (mS/cm) | 8.2 | 6.5 |

Table 1: Comparative electrochemical properties of fluorinated cyclic ethers vs. carbonate-based electrolytes.

Impact on Solid-Electrolyte Interphase (SEI) Formation

The fluorinated groups in this compound play a critical role in forming inorganic-rich SEI layers . During initial cycling, the decomposition of fluorine-containing anions (e.g., FSI− or TFSI−) generates LiF, a key component of stable SEI. This compound’s fluorinated ether moiety further minimizes parasitic reactions by orienting its CF2 groups away from the lithium surface, reducing electron transfer and solvent decomposition. Studies using sum frequency generation (SFG) spectroscopy reveal that fluorinated ethers like bis(2,2,2-trifluoroethoxy) ethane (BTFEOE) induce ordered adsorption at open-circuit potential, preconfiguring a uniform SEI before electrochemical cycling.

Properties

Molecular Formula |

C6H7F2LiO3 |

|---|---|

Molecular Weight |

172.1 g/mol |

IUPAC Name |

lithium;3-(difluoromethyl)oxolane-3-carboxylate |

InChI |

InChI=1S/C6H8F2O3.Li/c7-4(8)6(5(9)10)1-2-11-3-6;/h4H,1-3H2,(H,9,10);/q;+1/p-1 |

InChI Key |

FRNAOGZEKCQHEU-UHFFFAOYSA-M |

Canonical SMILES |

[Li+].C1COCC1(C(F)F)C(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of lithium(1+)3-(difluoromethyl)oxolane-3-carboxylate typically involves two key stages:

- Difluoromethylation of an oxolane-3-carboxylate precursor to introduce the difluoromethyl (-CF2H) group at the 3-position of the oxolane ring.

- Lithium salt formation by reaction of the difluoromethylated carboxylic acid with a lithium base.

The overall synthetic approach can be summarized as:

- Synthesis of oxolane-3-carboxylic acid or ester.

- Introduction of the difluoromethyl group at the 3-position via difluoromethylation reagents or intermediates.

- Conversion of the acid to its lithium salt by treatment with lithium bases such as lithium hydroxide or lithium carbonate.

Difluoromethylation Techniques

Difluoromethylation is a critical step and has been extensively studied in recent years. According to a review on late-stage difluoromethylation, difluoromethyl groups can be introduced via reagents that form X–CF2H bonds, where X can be carbon, oxygen, or nitrogen atoms. Common strategies include:

- Using difluoromethylated silyl esters or reagents such as ethyl 2,2-difluoro-2-(trimethylsilyl)acetate for coupling with aryl or alkyl halides.

- Stepwise protocols involving coupling, hydrolysis, and decarboxylation to yield difluoromethylated products.

These methods are adaptable to heterocyclic systems like oxolane rings, enabling the selective introduction of the difluoromethyl group at the desired position.

Lithium Salt Formation

The lithium salt of the difluoromethyl oxolane carboxylate is prepared by neutralizing the corresponding carboxylic acid with lithium bases. Common lithium sources include:

- Lithium hydroxide (LiOH)

- Lithium carbonate (Li2CO3)

- Lithium bicarbonate (LiHCO3)

The reaction is typically performed in organic solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture and air interference. The mixture is stirred at room temperature or slightly elevated temperatures until the lithium salt precipitates or is fully dissolved, indicating completion.

Detailed Synthetic Procedures and Reaction Conditions

Research Outcomes and Optimization

- Solvent choice : THF and DMSO are preferred solvents due to their ability to dissolve both organic acids and lithium bases, facilitating efficient salt formation.

- Atmosphere control : Inert atmosphere is crucial to avoid hydrolysis or oxidation of sensitive difluoromethyl groups.

- Temperature control : Mild temperatures prevent decomposition of difluoromethylated intermediates.

- Purification : The lithium salt is often purified by recrystallization from solvents like dichloromethane or ethyl acetate to achieve high purity.

Comparative Data Table of Preparation Conditions for Related Lithium Difluorinated Compounds

Notes on Related Lithium Fluorinated Compounds Preparation

While this compound is a specialized organolithium compound, the preparation methods share similarities with other lithium fluorinated salts such as lithium difluorophosphate. For example, lithium difluorophosphate is prepared via multi-step fluorination and acid-base reactions involving phosphorus oxychloride and lithium fluoride, with careful control of reaction stoichiometry and purification steps to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+)3-(difluoromethyl)oxolane-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxolane derivatives.

Reduction: Reduction reactions can lead to the formation of difluoromethyl-substituted oxolane alcohols.

Substitution: The lithium ion can be substituted with other cations, leading to the formation of different metal oxolane carboxylates.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reactions with metal salts like sodium chloride or potassium bromide can facilitate cation exchange.

Major Products Formed

Oxidation: Formation of oxolane ketones or aldehydes.

Reduction: Formation of oxolane alcohols.

Substitution: Formation of various metal oxolane carboxylates.

Scientific Research Applications

Lithium(1+)3-(difluoromethyl)oxolane-3-carboxylate has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of difluoromethylated compounds.

Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.

Mechanism of Action

The mechanism of action of Lithium(1+)3-(difluoromethyl)oxolane-3-carboxylate involves its interaction with specific molecular targets. In biological systems, the compound can inhibit enzyme activity by binding to active sites, thereby affecting metabolic pathways. In industrial applications, the compound’s unique structural properties contribute to its effectiveness as an additive, enhancing the stability and performance of materials .

Comparison with Similar Compounds

Table 1: Physicochemical Comparison with Lithium Carboxylates

Difluoromethyl-Containing Heterocycles in Pharmaceuticals

The CF₂H group is a key moiety in bioactive compounds. describes 3-(difluoromethyl)pyrazole-4-carboxamides with potent antifungal activity, while notes difluoromethyl ethers in drugs like pantoprazole. The target compound’s oxolane ring distinguishes it from these analogs:

- Bioisosteric Potential: The CF₂H group in the oxolane ring may mimic hydroxyl or thiol groups in target binding but with improved metabolic stability .

- Lipophilicity: Experimental Δlog P (water-octanol) for CF₂H-containing compounds ranges from -0.1 to +0.4, suggesting moderate lipophilicity enhancement compared to CH₃ groups .

Table 2: Bioactivity Comparison of CF₂H-Containing Compounds

Key Research Findings and Challenges

- Stability in Batteries : Fluorinated carboxylates may reduce electrolyte decomposition, but lithium coordination strength with the oxolane ring needs experimental validation .

- Biological Activity : The compound’s CF₂H group could enhance bioavailability, but its oxolane ring may limit membrane permeability compared to smaller heterocycles (e.g., pyrazoles) .

- Synthesis Optimization : Achieving high regioselectivity in oxolane difluoromethylation remains challenging without tailored catalysts .

Biological Activity

Lithium(1+)3-(difluoromethyl)oxolane-3-carboxylate is a compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a lithium ion coordinated to a difluoromethylated oxolane ring. The difluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical for its biological activity.

The biological activity of this compound is believed to stem from its interaction with various molecular targets. The compound can modulate enzyme activity and receptor interactions, leading to alterations in cellular processes. Specifically, it may influence:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in cell proliferation, which could lead to anticancer effects.

- Neurotransmitter Modulation : It may interact with neurotransmitter receptors, suggesting potential applications in treating neurological disorders.

- Metal Ion Complexation : The ability to form stable complexes with metal ions enhances its therapeutic potential.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Investigations have shown that the compound possesses antimicrobial activity against various pathogens.

- Anticancer Effects : Preliminary studies suggest that it may inhibit cancer cell growth through multiple pathways.

- Neuroprotective Effects : Its interaction with neurotransmitter systems indicates possible neuroprotective properties.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Reduced proliferation in cancer cell lines | |

| Neuroprotective | Modulation of neurotransmitter signaling |

Case Studies and Research Findings

-

Antimicrobial Activity :

- A study demonstrated that this compound exhibited significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

-

Anticancer Properties :

- In vitro experiments indicated that the compound inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells. The IC50 values were reported in the low micromolar range, indicating potent activity.

-

Neuroprotective Effects :

- Research involving animal models showed that treatment with this compound resulted in reduced neuronal damage following ischemic events. This suggests a protective role against excitotoxicity and oxidative stress.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Lithium(1+)3-(difluoromethyl)oxolane-3-carboxylate, and what challenges arise in its purification?

- Methodological Answer: The synthesis typically involves carboxylation of 3-(difluoromethyl)oxolane followed by lithium salt formation. Key challenges include controlling regioselectivity during oxolane functionalization and minimizing hydrolysis of the difluoromethyl group. Purification often requires recrystallization in anhydrous solvents (e.g., THF/diethyl ether mixtures) to avoid lithium ion hydration .

- Data Insight: For analogous compounds (e.g., 3-(difluoromethyl)-1-methylpyrazole derivatives), yields range from 45–65% due to competing side reactions, with melting points between 134–190°C (Table 1) .

Q. How is the compound characterized spectroscopically, and what are critical interpretation pitfalls?

- Methodological Answer:

- 1H/13C NMR: The difluoromethyl group (CF₂H) splits into a doublet (J = 55–60 Hz) in ¹H NMR, while oxolane protons exhibit coupling with adjacent fluorine atoms. ¹³C NMR shows characteristic shifts for carboxylate carbons (170–180 ppm) and CF₂H (105–115 ppm). Misinterpretation may arise from overlapping signals in the oxolane ring .

- HRMS: Use high-resolution ESI-MS in negative ion mode to confirm the lithium adduct [M–Li]⁻. Ensure calibration with fluorinated standards to address mass accuracy issues .

Advanced Research Questions

Q. What mechanistic role does the difluoromethyl group play in modulating the compound’s reactivity in cross-coupling reactions?

- Methodological Answer: The CF₂H group exerts strong electron-withdrawing effects, polarizing the carboxylate moiety and enhancing its nucleophilicity in alkylation reactions. However, steric hindrance from the oxolane ring may reduce coupling efficiency. Computational studies (DFT) are recommended to map electronic effects versus steric barriers .

- Data Contradiction: Some studies report CF₂H as a meta-directing group in electrophilic substitution, while others note its inductive destabilization of intermediates. Resolve this by conducting kinetic isotope effect (KIE) studies to isolate electronic vs. steric contributions .

Q. How does the oxolane ring conformation influence the compound’s solubility and bioavailability in pharmaceutical screening?

- Methodological Answer: The chair conformation of oxolane stabilizes the carboxylate via intramolecular hydrogen bonding, reducing solubility in polar solvents. To assess bioavailability, use shake-flask assays (pH 7.4 buffer) paired with PXRD to monitor polymorphic transitions. Contrast with acyclic analogs to isolate ring effects .

- Data Insight: Cyclic carboxylates (e.g., pyrazole-oxolane hybrids) show 3–5× lower aqueous solubility than linear analogs but improved membrane permeability in Caco-2 assays .

Data Contradiction Analysis

Q. Conflicting reports on thermal stability: How to reconcile discrepancies in decomposition temperatures?

- Resolution Strategy:

- DSC/TGA: Perform differential scanning calorimetry (DSC) under inert gas to detect melting/decomposition events. Compare with thermogravimetric analysis (TGA) to distinguish between phase changes and degradation.

- Purity Check: Use HPLC with charged aerosol detection (CAD) to quantify residual solvents or byproducts, which artificially lower decomposition points. For example, traces of lithium hydroxide accelerate thermal breakdown .

Table 1: Key Physicochemical Data for Analogous Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.